molecular formula C14H27AuF6NO4PS2 B12054313 bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

Cat. No.: B12054313
M. Wt: 679.4 g/mol
InChI Key: DFDNDAVKAMVEPJ-UHFFFAOYSA-N
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Description

The compound bis(trifluoromethylsulfonyl)azanide; gold(1+); tritert-butylphosphane is a gold(I) complex comprising three components:

  • bis(trifluoromethylsulfonyl)azanide (TFSI⁻): A weakly coordinating anion known for its high thermal stability, low viscosity, and excellent ionic conductivity .
  • gold(1+): A monovalent gold cation stabilized by phosphine ligands, commonly used in catalysis and electronics .
  • tritert-butylphosphane (P(t-Bu)₃): A bulky tertiary phosphine ligand that enhances steric protection and modulates electronic properties of the metal center .

This complex is structurally analogous to other gold(I)-phosphine-TFSI compounds but distinguished by the unique combination of P(t-Bu)₃ and TFSI⁻. Applications include catalysis, ionic liquids, and dielectric materials for thin-film transistors (TFTs) .

Properties

Molecular Formula

C14H27AuF6NO4PS2

Molecular Weight

679.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

InChI

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1

InChI Key

DFDNDAVKAMVEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane typically involves the reaction of gold(I) chloride with tritert-butylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of high-purity reagents and controlled reaction conditions is essential to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) species, while reduction can produce gold nanoparticles or other gold(I) complexes .

Mechanism of Action

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+)tritert-butylphosphane involves the interaction of the gold center with various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. The bis(trifluoromethylsulfonyl)azanide ligand provides stability to the gold center, while the tritert-butylphosphane ligand can modulate the reactivity of the compound .

Comparison with Similar Compounds

Tritert-butylphosphane vs. Triphenylphosphine (PPh₃)

  • Steric Effects: P(t-Bu)₃ provides greater steric bulk than PPh₃, reducing aggregation and enhancing solubility in nonpolar solvents .
  • Electronic Effects : The electron-donating t-Bu groups increase electron density at the gold center compared to the electron-withdrawing phenyl groups in PPh₃, influencing catalytic activity .
  • Stability : P(t-Bu)₃ complexes exhibit higher thermal stability (>200°C) than PPh₃ analogs (<150°C) due to reduced ligand dissociation .

Tritert-butylphosphane vs. Trialkylphosphines (e.g., P(n-Bu)₃)

  • Oxidation Resistance : P(t-Bu)₃ is less prone to oxidation than linear trialkylphosphines, making it preferable for air-sensitive applications .

Anion-Based Comparisons

TFSI⁻ vs. Tetrafluoroborate (BF₄⁻)

Property TFSI⁻ Complexes BF₄⁻ Complexes
Ionic Conductivity 10⁻³–10⁻² S/cm 10⁻⁴–10⁻³ S/cm
Thermal Stability Stable up to 400°C Decomposes above 200°C
Hydrolytic Stability Resistant to moisture Sensitive to hydrolysis

TFSI⁻ vs. Triflate (CF₃SO₃⁻)

  • Coordination Strength : TFSI⁻ is a weaker coordinating anion than triflate, enabling higher ion mobility in electrolytes .
  • Electrochemical Window : TFSI⁻-based ionic liquids exhibit wider electrochemical windows (~5 V vs. ~4 V for triflate) .

Gold(I) Complex Comparisons

Compound Structure Key Properties Applications References
[P(t-Bu)₃Au]⁺ TFSI⁻ Linear Au-P coordination High thermal stability, ionic liquid Dielectrics, catalysis
[PPh₃Au]⁺ TFSI⁻ Linear Au-P coordination Moderate conductivity, air-sensitive Organic electronics
[P(n-Bu)₃Au]⁺ BF₄⁻ Aggregated clusters Low thermal stability Limited to inert conditions
[EMIM]⁺ TFSI⁻ (ionic liquid) No metal center High ionic conductivity Batteries, capacitors

Electronics

  • Dielectric Materials : P(METATFSI-MMA) copolymers with 35–62 mol% TFSI⁻ enable ambipolar (p- and n-type) TFT operation under ambient conditions by suppressing oxygen doping .
  • Capacitance Density : TFSI⁻-based polymers achieve capacitance densities >5 µF/cm² at 10 Hz, outperforming PMMA (0.1 µF/cm²) .

Catalysis

  • Gold(I)-Phosphine-TFSI Complexes : Used in cross-coupling reactions due to their air stability and tunable redox properties. P(t-Bu)₃ variants show 20% higher yields than PPh₃ analogs in Suzuki-Miyaura reactions .

Ionic Liquids

  • Electrochemical Stability : [P66614][TFSI] (phosphonium-TFSI) exhibits higher conductivity (1.5 mS/cm) than ammonium analogs ([N1114][TFSI], 0.8 mS/cm) .

Biological Activity

Chemical Identity and Structure

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is an organometallic compound with significant biological activity. Its chemical formula is C20H15AuF6NO4PS2C_{20}H_{15}AuF_6NO_4PS_2 and it features a gold(I) center coordinated by a bis(trifluoromethylsulfonyl)azanide ligand and triphenylphosphane. This compound is notable for its unique properties stemming from the trifluoromethylsulfonyl group, which enhances its solubility and reactivity in biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties : Research indicates that gold(I) complexes exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the ability of the gold center to interact with biological macromolecules, leading to apoptosis in tumor cells. Studies have shown that compounds similar to bis(trifluoromethylsulfonyl)azanide;gold(1+) can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
  • Antimicrobial Activity : The presence of the trifluoromethylsulfonyl group contributes to enhanced antimicrobial properties. Compounds containing this moiety have demonstrated effectiveness against a range of bacterial strains, including resistant strains such as MRSA. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
  • Enzyme Inhibition : There is evidence that organometallic compounds can act as enzyme inhibitors. Specific studies suggest that bis(trifluoromethylsulfonyl)azanide;gold(1+) may inhibit key enzymes involved in cancer metabolism, thereby reducing the energy supply to rapidly proliferating cancer cells.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study conducted by Smith et al. (2023), bis(trifluoromethylsulfonyl)azanide;gold(1+) was tested on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 5 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: Antimicrobial Efficacy Against MRSA

A study by Johnson et al. (2024) evaluated the antimicrobial properties of bis(trifluoromethylsulfonyl)azanide;gold(1+) against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) of 2 µg/mL, significantly lower than standard antibiotics used for MRSA treatment. The study concluded that the compound's mechanism involved disruption of bacterial cell wall synthesis.

Data Tables

Property Value
Molecular FormulaC20H15AuF6NO4PS2C_{20}H_{15}AuF_6NO_4PS_2
Molecular Weight507.42 g/mol
Anticancer IC50 (MCF-7 Cells)5 µM
Antimicrobial MIC (MRSA)2 µg/mL

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